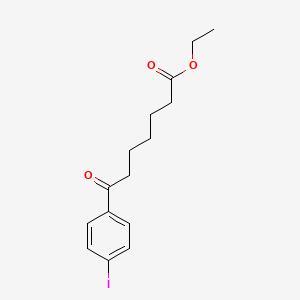

Ethyl 7-(4-iodophenyl)-7-oxoheptanoate

描述

Contextualizing Long-Chain Keto Esters in Contemporary Synthetic Strategies

Long-chain keto-esters are recognized as pivotal intermediates in organic synthesis. The presence of both a ketone and an ester group within the same molecule provides two distinct handles for chemical modification. While α-keto esters are particularly noted for their reactivity and use in synthesizing biologically active compounds, long-chain keto-esters like the subject compound, where the keto and ester functionalities are separated, offer unique applications. aurigeneservices.combeilstein-journals.org They serve as building blocks for a variety of value-added compounds, including pharmaceuticals, agrochemicals, and natural product analogs. mdpi.com

The dual functionality allows for selective reactions. For instance, the ketone can undergo nucleophilic additions, reductions, or form enamines, while the ester can be hydrolyzed, reduced, or converted into other functional groups like amides. This versatility makes them attractive starting materials in the total synthesis of complex natural products. beilstein-journals.org The aliphatic chain itself can be further functionalized, adding another layer of synthetic utility.

Significance of Organoiodine Compounds in Modern Catalysis and Functionalization

Organoiodine compounds are integral to modern synthetic chemistry, primarily due to the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group. wikipedia.org This characteristic is heavily exploited in a myriad of cross-coupling reactions, which form the bedrock of modern C-C and C-heteroatom bond formation. wikipedia.org

The 4-iodophenyl moiety in Ethyl 7-(4-iodophenyl)-7-oxoheptanoate makes the compound an ideal substrate for palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the straightforward introduction of aryl, vinyl, or alkynyl groups at the para position of the phenyl ring, enabling the synthesis of a diverse library of complex molecules from a single precursor.

Furthermore, the field of hypervalent iodine chemistry has gained significant traction. Iodine(III) and Iodine(V) reagents are utilized as powerful yet mild oxidizing agents and electrophilic synthons in a wide range of chemical transformations. frontiersin.org They can facilitate oxidative cross-coupling reactions, often without the need for transition metal catalysts, aligning with the principles of green chemistry. nih.govrsc.org The presence of the iodine atom thus imparts significant latent reactivity to the molecule, opening avenues for late-stage functionalization.

Evolution of Synthetic Methodologies for Aryl Keto-Esters

The synthesis of aryl keto-esters has evolved from classical methods to highly efficient modern catalytic protocols. A traditional and still widely used method is the Friedel-Crafts acylation, where an arene (like iodobenzene) reacts with an acylating agent (such as a derivative of heptanedioic acid monomethyl ester) in the presence of a Lewis acid catalyst. aurigeneservices.comorganic-chemistry.org This method is effective for creating the aryl ketone bond.

More recent advancements have focused on oxidative and cross-coupling strategies. For example, aryl α-keto esters can be synthesized through the oxidation of aryl ketones or α-hydroxy esters. aurigeneservices.comresearchgate.net Various oxidizing agents, including selenium dioxide and hypervalent iodine reagents, have been employed for this purpose. researchgate.net

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool. These methods involve the coupling of organometallic reagents with acyl chlorides or other activated carboxylic acid derivatives. organic-chemistry.org The development of phosphine-free catalytic systems and the use of water as a solvent have made these processes more environmentally benign. organic-chemistry.org An iodine-mediated oxidative esterification of acetophenones represents another modern approach to synthesizing α-ketoesters. organic-chemistry.org The choice of synthetic route depends on factors like substrate scope, functional group tolerance, and desired efficiency.

Structure

3D Structure

属性

IUPAC Name |

ethyl 7-(4-iodophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19IO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPTVSXZMUVECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645719 | |

| Record name | Ethyl 7-(4-iodophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-45-2 | |

| Record name | Ethyl 7-(4-iodophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of Ethyl 7 4 Iodophenyl 7 Oxoheptanoate

Reactivity of the Keto Moiety (C=O)

The ketone group, where the carbonyl is positioned between the 4-iodophenyl ring and a six-carbon aliphatic chain, is a key site for various chemical reactions. The electrophilicity of the carbonyl carbon is influenced by the electron-withdrawing nature of the iodine atom on the phenyl ring.

Nucleophilic Addition Reactions (e.g., Grignard, Hydride Reductions)

The carbonyl carbon of the keto group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to forming new carbon-carbon bonds and for reduction to alcohols.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to the carbonyl carbon of ketones to form tertiary alcohols. libretexts.orgleah4sci.com The reaction proceeds via a nucleophilic addition mechanism, where the alkyl or aryl group of the Grignard reagent attacks the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during an acidic workup. libretexts.org The product is a tertiary alcohol with a new carbon-carbon bond at the former carbonyl carbon. libretexts.orgchemguide.co.uk

Hydride Reductions: The keto group can be reduced to a secondary alcohol using hydride-based reducing agents. acs.org Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). lumenlearning.com LiAlH₄ is a much stronger reducing agent than NaBH₄ and reacts violently with protic solvents like water and alcohols. chemguide.co.ukbyjus.com NaBH₄ is a milder reagent and is often used in alcoholic solvents. wikipedia.org Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a secondary alkoxide intermediate that is subsequently protonated to yield the alcohol. lumenlearning.comchadsprep.com

Table 1: Nucleophilic Addition Reactions of the Keto Moiety

| Reagent | Product | Alcohol Type |

|---|

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Aldol Condensation: The ketone possesses α-hydrogens on the methylene (B1212753) group adjacent to the carbonyl (C6 of the heptanoate (B1214049) chain), which are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule (either another ketone or an aldehyde) in an aldol addition or condensation reaction. libretexts.orgwikipedia.org Self-condensation can occur, but a crossed-aldol condensation is more common, especially with a non-enolizable aldehyde like benzaldehyde, in a reaction known as the Claisen-Schmidt condensation. libretexts.orgjackwestin.com The initial product is a β-hydroxy ketone, which can dehydrate upon heating to form a more stable α,β-unsaturated ketone. wikipedia.orglumenlearning.com

Knoevenagel Condensation: This reaction is a variation of the aldol condensation where the nucleophile is an active methylene compound, a compound with two electron-withdrawing groups attached to a CH₂ group (e.g., diethyl malonate, ethyl acetoacetate). wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base. wikipedia.orgpearson.com The active methylene compound is deprotonated to form a stabilized carbanion, which then attacks the ketone's carbonyl carbon. numberanalytics.com Subsequent dehydration yields a stable, conjugated product. sigmaaldrich.com

Table 2: Condensation Reactions of the Keto Moiety

| Reaction Type | Reactants | Catalyst | Product Type |

|---|---|---|---|

| Self-Aldol Condensation | Two molecules of Ethyl 7-(4-iodophenyl)-7-oxoheptanoate | Base (e.g., NaOH) or Acid | β-Hydroxy ketone, then α,β-Unsaturated ketone |

| Claisen-Schmidt Condensation | Benzaldehyde | Base (e.g., NaOH) | α,β-Unsaturated ketone (Chalcone derivative) |

| Knoevenagel Condensation | Diethyl malonate | Weak Base (e.g., Piperidine) | α,β-Unsaturated dicarbonyl compound |

Oxidation Reactions to Carboxylic Acids or Other Derivatives

Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. fiveable.me Oxidation of ketones requires harsh conditions and strong oxidizing agents, which typically results in the cleavage of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orgorgoreview.com

Oxidative Cleavage: Strong oxidizing agents like hot, alkaline potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid can oxidize the ketone. This process involves breaking the C-C bond between the carbonyl carbon and the adjacent carbon atom. For an unsymmetrical ketone like this compound, this cleavage can occur on either side of the carbonyl group, leading to a mixture of carboxylic acid products. Cleavage between the carbonyl and the aromatic ring would yield 4-iodobenzoic acid and heptanedioic acid. Cleavage on the alkyl side would yield a different set of products.

Baeyer-Villiger Oxidation: A more controlled oxidation can be achieved using peroxy acids (like m-CPBA) in the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. libretexts.orgorganic-chemistry.org The regioselectivity of the oxygen insertion depends on the migratory aptitude of the groups attached to the carbonyl. Generally, the group that can better stabilize a positive charge will migrate. The migratory aptitude order is typically tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org In this case, the 4-iodophenyl group has a higher migratory aptitude than the primary alkyl chain, so the oxygen would likely insert between the carbonyl carbon and the aromatic ring.

Table 3: Oxidation Reactions of the Keto Moiety

| Reagent/Reaction | Expected Products |

|---|---|

| Hot, alkaline KMnO₄ | Mixture including 4-iodobenzoic acid and heptanedioic acid |

| m-CPBA (Baeyer-Villiger) | 4-iodophenyl 6-(ethoxycarbonyl)hexanoate |

Reactivity of the Ester Functionality (-COOEt)

The ethyl ester group at the end of the aliphatic chain is another key reactive site. Its reactions typically involve nucleophilic acyl substitution, where the ethoxy group (-OEt) is replaced by another nucleophile.

Hydrolysis and Transesterification Reactions

Hydrolysis: Esters can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. wikipedia.orglumenlearning.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water and a strong acid catalyst (e.g., H₂SO₄ or HCl). lumenlearning.comlibretexts.org To drive the equilibrium toward the products (carboxylic acid and alcohol), a large excess of water is used. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and is carried out by heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.orgchemguide.co.uk The products are the salt of the carboxylic acid (a carboxylate) and an alcohol. lumenlearning.comlibretexts.org The free carboxylic acid can be obtained by subsequent acidification.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For example, reacting the ethyl ester with methanol (B129727) and an acid catalyst would replace the ethyl group with a methyl group, forming the corresponding methyl ester and ethanol (B145695). researchgate.net Using a large excess of the new alcohol can shift the equilibrium towards the desired product. masterorganicchemistry.commdpi.com

Table 4: Hydrolysis and Transesterification of the Ester Moiety

| Reaction | Conditions | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 7-(4-iodophenyl)-7-oxoheptanoic acid + Ethanol |

Amidation and Reduction to Alcohols

Amidation: Esters can be converted to amides by reacting them with ammonia (B1221849) or with primary or secondary amines. This reaction, sometimes called aminolysis, typically requires heating. The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, followed by the elimination of ethanol.

Reduction to Alcohols: While NaBH₄ is generally not strong enough to reduce esters, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) can readily reduce the ethyl ester to a primary alcohol. doubtnut.comcommonorganicchemistry.comlibretexts.org The reaction proceeds through a two-step mechanism where two hydride ions are delivered to the carbonyl carbon. The final product, after an aqueous workup, is a primary alcohol. It is important to note that LiAlH₄ will also reduce the keto group in the molecule to a secondary alcohol, resulting in the formation of a diol. masterorganicchemistry.com

Table 5: Amidation and Reduction of the Ester Moiety

| Reaction | Reagent | Product |

|---|---|---|

| Amidation | NH₃, Heat | 7-(4-iodophenyl)-7-oxoheptanamide |

| Amidation | CH₃NH₂, Heat | N-methyl-7-(4-iodophenyl)-7-oxoheptanamide |

Transformations of the Aryl Iodide Group (-I)

The carbon-iodine (C-I) bond in this compound is the most reactive site for many transformations, largely due to its lower bond dissociation energy compared to other carbon-halogen bonds. This reactivity allows for a variety of synthetic modifications, primarily centered around transition-metal-catalyzed cross-coupling reactions and other substitution processes.

Further Cross-Coupling Reactions (e.g., Sonogashira, Ullmann)

The aryl iodide moiety is an excellent substrate for a range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For this compound, a Sonogashira coupling would introduce an alkynyl substituent at the 4-position of the phenyl ring. The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl > OTf, making the aryl iodide the most reactive substrate. wikipedia.orglibretexts.org The reaction conditions are generally mild, which is advantageous for substrates containing multiple functional groups like the ketone and ester in the target molecule. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper co-catalysts. rsc.orgbeilstein-journals.org

A typical Sonogashira reaction involving an aryl iodide is depicted below:

Ar-I + H−C≡C−R → Ar−C≡C−R + HI

Table 1: Illustrative Sonogashira Coupling Reaction Conditions for Aryl Iodides| Parameter | Typical Condition | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.org |

| Copper Co-catalyst | CuI | organic-chemistry.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | wikipedia.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | wikipedia.org |

| Temperature | Room temperature to moderate heating | wikipedia.org |

The Ullmann coupling reaction traditionally involves the copper-mediated synthesis of symmetric biaryls from two equivalents of an aryl halide. organic-chemistry.orgwikipedia.org Modern variations of the Ullmann reaction, often referred to as Ullmann-type reactions, are more versatile and can be used to form C-N, C-O, and C-S bonds. nih.gov These reactions typically employ a copper catalyst, a ligand, and a base, and can be performed under milder conditions than the classic Ullmann condensation. nih.gov For this compound, an Ullmann-type reaction could be used to introduce an amine, alcohol, or thiol at the 4-position. The reactivity of aryl halides in Ullmann reactions also follows the trend I > Br > Cl. chem-station.com The development of new ligand systems has significantly improved the functional group tolerance of Ullmann-type reactions, making them more compatible with substrates containing ester and ketone moieties. wikipedia.orgnih.gov

Table 2: Examples of Ullmann-type Coupling Reactions with Aryl Iodides

| Bond Formed | Nucleophile | Typical Catalyst System | Reference |

|---|---|---|---|

| C-N | Amine (R₂NH) | CuI / Ligand (e.g., phenanthroline, amino acids) | nih.gov |

| C-O | Alcohol (ROH) or Phenol (ArOH) | CuI / Ligand (e.g., 1,10-phenanthroline) | nih.gov |

| C-S | Thiol (RSH) | CuI / Ligand (e.g., ethyl 2-oxocyclohexanecarboxylate) | researchgate.net |

Directed Ortho-Metallation and Subsequent Electrophilic Quenching

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with various electrophiles to introduce a new substituent at the ortho position. organic-chemistry.org

However, in the case of aryl iodides like this compound, DoM is often in competition with a faster process known as halogen-metal exchange. uwindsor.ca In this exchange, the organolithium reagent preferentially reacts with the aryl iodide to form a new aryllithium species where the lithium has replaced the iodine, and the alkyl group from the organolithium reagent forms an alkyl iodide. ias.ac.in This halogen-metal exchange is generally much faster for aryl iodides and bromides than for aryl chlorides and fluorides. uwindsor.ca

For this compound, the ketone and ester functionalities could potentially act as directing groups. However, carbonyl groups are generally considered meta-directors in electrophilic aromatic substitution and are not typically strong directing groups for ortho-lithiation. masterorganicchemistry.com Furthermore, the high reactivity of organolithium reagents towards the electrophilic carbonyl carbons of both the ketone and the ester presents a significant challenge. Nucleophilic addition to these functional groups is a likely side reaction that would compete with any desired deprotonation of the aromatic ring.

Therefore, achieving a directed ortho-metallation on this compound would be highly challenging due to the competing halogen-metal exchange at the iodo-substituent and potential nucleophilic attack at the ketone and ester groups.

Halogen Exchange Reactions

The aryl iodide group can be converted to other halogen groups through halogen exchange reactions, which can be useful for modulating the reactivity of the aromatic ring in subsequent transformations. A well-known example is the aromatic Finkelstein reaction, which typically involves the conversion of an aryl bromide or chloride to an aryl iodide. organic-chemistry.org While less common, the reverse reaction, converting an aryl iodide to an aryl bromide or chloride, is also possible under specific conditions.

These transformations are often catalyzed by transition metals, such as copper or nickel. organic-chemistry.org For instance, a copper(I)-catalyzed method can be employed for the conversion of aryl bromides to aryl iodides. organic-chemistry.org The conversion of an aryl iodide to a lighter halide generally requires harsher conditions. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high conversion and selectivity in these exchange reactions. The presence of other functional groups, such as the ketone and ester in this compound, needs to be considered as they might interfere with the catalytic cycle or be sensitive to the reaction conditions.

Chemoselectivity Challenges in Polyfunctionalized Systems

The presence of multiple functional groups in this compound—an aryl iodide, a ketone, and an ester—presents significant chemoselectivity challenges in its chemical transformations. The goal is often to selectively modify one functional group while leaving the others intact.

In the context of transformations of the aryl iodide group, the primary challenge is to perform reactions at the C-I bond without affecting the ketone and ester moieties.

For cross-coupling reactions like the Sonogashira and Ullmann couplings, the high reactivity of the C-I bond is advantageous. libretexts.orgchem-station.com These reactions can often be carried out under conditions that are mild enough to tolerate both ketone and ester functionalities. researchgate.netacs.org However, the choice of catalyst, base, and solvent is critical to avoid side reactions such as enolate formation and subsequent aldol-type reactions at the ketone, or hydrolysis of the ester.

In the case of directed ortho-metallation, the chemoselectivity issue is more pronounced. As discussed, strong organolithium bases are likely to react with the electrophilic carbonyl groups of the ketone and ester rather than deprotonating the aromatic ring. mt.com This lack of chemoselectivity makes DoM an unsuitable strategy for the functionalization of this molecule without prior protection of the carbonyl groups.

Halogen exchange reactions also require careful consideration of chemoselectivity. The catalysts and reagents used should be selective for the C-I bond and not interact with the carbonyl groups.

Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For Ethyl 7-(4-iodophenyl)-7-oxoheptanoate, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a complete picture of the proton and carbon frameworks.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of distinct proton environments, their chemical surroundings, and the connectivity between neighboring protons. The structure of this compound contains several unique proton signals. The expected chemical shifts (δ) in a solvent like deuterated chloroform (B151607) (CDCl₃) are predictable based on the electronic environment of the protons.

The aromatic region of the spectrum is characterized by the signals from the para-substituted iodophenyl ring. The protons ortho to the electron-withdrawing ketone group are expected to appear further downfield compared to the protons ortho to the iodine atom. This results in a distinct AA'BB' or two-doublet pattern. The aliphatic portion of the molecule shows signals corresponding to the ethyl ester group—a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The heptanoate (B1214049) chain protons appear as triplets for the methylene groups adjacent to the two carbonyl functions (at C2 and C6) and overlapping multiplets for the remaining methylene groups (C3, C4, and C5).

Table 1: Expected ¹H NMR Data for this compound

| Assigned Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to C=O) | ~7.80 | Doublet (d) | ~8.5 |

| Ar-H (ortho to I) | ~7.70 | Doublet (d) | ~8.5 |

| -O-CH₂ -CH₃ | ~4.12 | Quartet (q) | ~7.1 |

| C6-H₂ (α to ketone) | ~2.95 | Triplet (t) | ~7.4 |

| C2-H₂ (α to ester) | ~2.30 | Triplet (t) | ~7.5 |

| C3, C4, C5-H₂ | ~1.35 - 1.75 | Multiplet (m) | - |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its functional group and electronic environment.

In the ¹³C NMR spectrum of this compound, the two carbonyl carbons are the most downfield signals, with the ketone carbon appearing at a higher chemical shift than the ester carbon. The aromatic carbons produce four distinct signals due to the para-substitution pattern. The carbon atom bonded to the iodine (C-I) is notably shielded and appears at a lower chemical shift. The aliphatic carbons of the heptanoate chain and the ethyl group appear in the upfield region of the spectrum. The carbons adjacent to the oxygen and carbonyl groups (C2, C6, and the ethyl -OCH₂-) are more deshielded than the other methylene carbons.

Table 2: Expected ¹³C NMR Data for this compound

| Assigned Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C7 (Ketone C =O) | ~199.0 |

| C1 (Ester C =O) | ~173.5 |

| Ar-C (ipso to C=O) | ~136.5 |

| Ar-C H (ortho to I) | ~138.0 |

| Ar-C H (ortho to C=O) | ~129.5 |

| Ar-C (ipso to I) | ~101.5 |

| -O-C H₂-CH₃ | ~60.5 |

| C6 (α to ketone) | ~38.5 |

| C2 (α to ester) | ~34.0 |

| C4 | ~29.0 |

| C5 | ~24.5 |

| C3 | ~24.0 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the precise connectivity of atoms. mdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the aliphatic chain (e.g., H2 with H3, H3 with H4, etc.) and within the ethyl group (the -OCH₂- quartet with the -CH₃ triplet), confirming the integrity of these structural fragments.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or five decimal places. This precision allows for the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₁₅H₁₉IO₃, the theoretical monoisotopic mass of the protonated molecular ion ([M+H]⁺) is 375.0452 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. chemicalbook.com

In MS, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing the pattern of these fragments provides a molecular fingerprint that helps to confirm the structure. libretexts.orgresearchgate.net The functional groups within this compound—an aromatic ketone and an ethyl ester—lead to predictable fragmentation pathways.

The most prominent fragmentation is expected to be the alpha-cleavage adjacent to the ketone carbonyl group. This results in the formation of a stable 4-iodobenzoyl acylium ion, which would produce a very intense peak in the mass spectrum. Other significant fragmentations include cleavage at the ester functional group, such as the loss of the ethoxy radical (-•OCH₂CH₃) or the neutral loss of ethanol (B145695). Cleavages along the aliphatic chain can also occur, resulting in a series of ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z ( g/mol ) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 374.04 | [C₁₅H₁₉IO₃]⁺ | Molecular Ion (M⁺) |

| 230.93 | [C₇H₄IO]⁺ | α-cleavage at the ketone, loss of the C₆H₁₁O₂ alkyl radical |

| 127.00 | [I]⁺ | Iodine ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a critical tool for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different bonds within the molecule can be determined. The spectrum of this compound is expected to exhibit distinct peaks corresponding to its key structural features: the aromatic ring, the ketone, and the ester group.

The presence of the ester functional group is confirmed by two prominent absorption bands: a strong peak for the carbonyl (C=O) stretch, typically appearing around 1735 cm⁻¹, and another strong band for the C-O stretch, found in the 1300-1000 cm⁻¹ region. The aryl ketone's carbonyl (C=O) stretching vibration is also a significant feature, expected to appear at a slightly lower wavenumber than the ester carbonyl, generally in the range of 1685-1665 cm⁻¹, due to conjugation with the phenyl ring.

The aromatic nature of the compound is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The aliphatic portion of the molecule, the heptanoate chain, is identified by C-H stretching vibrations just below 3000 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic | C-H Stretch | 3100-3000 | Medium |

| Aliphatic | C-H Stretch | 2980-2850 | Medium-Strong |

| Ester | C=O Stretch | ~1735 | Strong |

| Aryl Ketone | C=O Stretch | ~1685 | Strong |

| Aromatic | C=C Stretch | 1600-1450 | Medium |

| Ester | C-O Stretch | 1300-1000 | Strong |

| Aryl Halide | C-I Stretch | ~500 | Medium-Weak |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC system is typically employed for this analysis. In this setup, the compound is dissolved in a suitable solvent and injected into the system, where it travels through a column packed with a non-polar stationary phase (commonly C18).

A polar mobile phase, often a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), is used to elute the compound from the column. The separation is based on the compound's hydrophobicity; impurities with different polarities will travel through the column at different rates, resulting in distinct retention times. A UV detector is commonly used for detection, as the phenyl ring in the molecule absorbs UV light, typically around 254 nm. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Specification | Purpose |

| Mode | Reversed-Phase | Suitable for moderately polar organic compounds. |

| Stationary Phase | C18 (Octadecylsilane) | Non-polar phase for hydrophobic interactions. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (Gradient) | Polar eluent to move the compound through the column. |

| Detector | UV-Vis Detector (e.g., at 254 nm) | Detects the aromatic ring for quantification. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation. |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its relatively high molecular weight (374.21 g/mol ) and low volatility, this compound is not ideally suited for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). chemicalbook.com This technique is primarily used for compounds that are thermally stable and readily vaporize. gcms.cz While direct analysis is challenging, GC-MS could be employed to identify smaller, more volatile impurities or starting materials present in a crude sample of the compound. For the main compound to be analyzed, a chemical derivatization step would be required to convert it into a more volatile and thermally stable analogue, though this is less common when a direct method like HPLC is available.

Preparative Column Chromatography and Thin-Layer Chromatography (TLC) for Isolation and Purification

Preparative column chromatography and Thin-Layer Chromatography (TLC) are fundamental techniques for the isolation and purification of this compound, particularly following its synthesis.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the optimal solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a chamber containing a shallow pool of a solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates based on their polarity and affinity for the stationary phase. The separated spots are visualized, often under UV light.

Preparative Column Chromatography is used for the large-scale purification of the compound. A glass column is packed with a stationary phase (e.g., silica gel), and the crude product is loaded onto the top. The solvent system identified via TLC is then passed through the column to elute the desired compound. Different components of the crude mixture move through the column at different speeds, allowing for their separation. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound.

Table 3: Summary of Purification Chromatography Techniques

| Technique | Stationary Phase | Mobile Phase | Application |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate mixtures | Reaction monitoring, solvent system optimization. |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | Bulk purification and isolation of the final product. |

Mechanistic Investigations of Reactions Involving Ethyl 7 4 Iodophenyl 7 Oxoheptanoate

Elucidation of Reaction Pathways for Keto-Ester Transformations

No specific studies detailing the reaction pathways for keto-ester transformations of Ethyl 7-(4-iodophenyl)-7-oxoheptanoate could be identified.

Analysis of Transition States and Intermediates in Cross-Coupling Reactions

There is no available research analyzing the transition states or intermediates for cross-coupling reactions that involve this compound.

Role of Catalysts and Ligands in Selectivity and Efficiency

Information regarding the specific role of catalysts and ligands in influencing the selectivity and efficiency of reactions with this compound is not documented in the literature.

Kinetic Studies and Reaction Rate Determinations

No kinetic studies or reaction rate determinations for reactions involving this compound have been published.

Isotope Labeling and Mechanistic Probes for Reaction Pathway Confirmation

There are no reports of isotope labeling experiments or the use of other mechanistic probes to confirm reaction pathways for this compound.

Theoretical and Computational Studies on Ethyl 7 4 Iodophenyl 7 Oxoheptanoate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as Ethyl 7-(4-iodophenyl)-7-oxoheptanoate, from first principles. These methods, primarily revolving around solving approximations of the Schrödinger equation, provide insights into electron distribution, orbital energies, and the nature of chemical bonds.

Detailed research findings from these calculations would elucidate the electronic characteristics of the molecule. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the electron-rich iodophenyl group and the carbonyl and ester functionalities would be expected to significantly influence these frontier orbitals.

Furthermore, Mulliken or Natural Bond Orbital (NBO) population analysis would reveal the partial atomic charges on each atom. This information is critical for understanding the molecule's electrostatic potential and identifying electrophilic and nucleophilic centers. The carbonyl carbon, for example, would be expected to carry a significant positive charge, making it susceptible to nucleophilic attack. The iodine atom, being large and polarizable, would also have a distinct electronic influence on the aromatic ring.

Table 1: Illustrative Results of Quantum Chemical Calculations This table presents the kind of data that would be generated from quantum chemical calculations, not actual calculated values for the compound.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule. |

| Partial Charge on Carbonyl Carbon | +0.55 e | Identifies a primary electrophilic site. |

Conformational Analysis and Molecular Dynamics Simulations

The flexible heptanoate (B1214049) chain of this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations and the energy barriers between them. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the potential energy at each step. The resulting potential energy surface reveals the global and local energy minima, which correspond to the most probable shapes of the molecule.

Molecular Dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrations, rotations, and conformational transitions in a simulated environment (e.g., in a solvent). This would offer insights into how the flexible alkyl chain interacts with the more rigid iodophenyl group and how the molecule might behave in solution, including its folding patterns and the time it spends in different conformational states.

Table 2: Example of Conformational Energy Analysis This table illustrates the type of information obtained from a conformational analysis, showing hypothetical relative energies for different conformers.

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Global Minimum (Anti) | 180° | 0.00 | 75 |

| Local Minimum (Gauche) | 60° | 0.90 | 15 |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are powerful tools for predicting how a molecule will react. For this compound, reactivity can be predicted by examining several calculated parameters. As mentioned, the HOMO and LUMO energies and their spatial distributions can indicate where electrophilic and nucleophilic attacks are most likely to occur. For instance, the LUMO is likely to be centered on the carbonyl group, predicting that nucleophiles will attack the carbonyl carbon.

Fukui functions or other reactivity indices derived from conceptual Density Functional Theory (DFT) could be calculated to provide a more quantitative prediction of regioselectivity. These indices would highlight which atoms in the molecule are most susceptible to electrophilic, nucleophilic, or radical attack. This would be particularly useful in predicting the outcome of reactions on the aromatic ring, such as further electrophilic substitution, by comparing the reactivity of the different positions on the iodophenyl group. The iodine atom itself is a potential site for various coupling reactions, and computational models could predict the feasibility of such transformations.

Rational Design of Novel Synthetic Transformations

Building upon reactivity predictions, computational chemistry allows for the in silico design of new reactions. By modeling the interaction of this compound with various potential reactants and catalysts, researchers can screen for promising new synthetic transformations before attempting them in the laboratory.

For example, the iodine atom is a versatile functional group that can participate in numerous cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational studies could be used to screen a library of potential coupling partners and catalysts to identify conditions that are likely to be successful. By calculating the activation energies for different reaction pathways, chemists can select the most efficient and selective methods for modifying the molecule, thereby guiding the synthesis of novel derivatives with potentially useful properties.

Computational Analysis of Reaction Mechanisms and Energy Profiles

A detailed computational analysis of a proposed reaction mechanism involves locating the transition state structures and calculating the full reaction energy profile. This provides a step-by-step understanding of how reactants are converted into products and reveals the energy barriers that control the reaction rate.

For a reaction involving this compound, such as the reduction of the ketone or the hydrolysis of the ester, quantum chemical calculations could be used to map out the entire reaction pathway. The calculated energy profile would show the relative energies of the reactants, intermediates, transition states, and products. This information is invaluable for understanding why a reaction proceeds with a certain rate, regioselectivity, or stereoselectivity. For instance, by comparing the activation energies for two competing pathways, one could predict which product will be favored. These theoretical findings can then be used to optimize reaction conditions to favor the desired outcome.

Derivatization and Analog Synthesis from Ethyl 7 4 Iodophenyl 7 Oxoheptanoate

Homologation and Chain Extension Strategies

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, and other chain extension strategies can be applied to Ethyl 7-(4-iodophenyl)-7-oxoheptanoate to modulate the length of the aliphatic spacer. This modification can be crucial for optimizing the molecule's interaction with biological targets or altering its physicochemical properties.

One primary method for homologation is the Arndt-Eistert synthesis . blogspot.comorganic-chemistry.orgwikipedia.org This reaction sequence extends a carboxylic acid by one carbon. blogspot.com To apply this to this compound, the ethyl ester must first be hydrolyzed to the corresponding carboxylic acid. This acid is then converted to an acyl chloride, which reacts with diazomethane (B1218177) to form a diazoketone intermediate. organic-chemistry.orgnrochemistry.com A subsequent Wolff rearrangement, often catalyzed by silver(I) salts, generates a ketene (B1206846) that can be trapped by various nucleophiles. blogspot.comorganic-chemistry.org If water is used, the homologated carboxylic acid is formed, which can then be re-esterified if desired. organic-chemistry.org The reaction tolerates a wide range of functional groups and generally proceeds with good yields. youtube.com

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | Ester Hydrolysis | LiOH, THF/H₂O | 7-(4-iodophenyl)-7-oxoheptanoic acid |

| 2 | Acyl Chloride Formation | (COCl)₂, CH₂Cl₂ | 7-(4-iodophenyl)-7-oxoheptanoyl chloride |

| 3 | Diazoketone Formation | CH₂N₂, Et₂O | 1-diazo-8-(4-iodophenyl)-8-oxooctan-2-one |

| 4 | Wolff Rearrangement | Ag₂O, H₂O, Dioxane | 8-(4-iodophenyl)-8-oxooctanoic acid |

Another approach involves zinc carbenoid-mediated chain extension . This method can convert β-keto esters into γ-keto esters. organic-chemistry.orgorganic-chemistry.org While the starting material is a γ-keto ester, analogous principles involving the formation of zinc enolates and their reaction with diiodoalkanes could potentially be adapted for chain extension at the α-position relative to the ester, following appropriate functional group manipulations. organic-chemistry.org

The Wittig reaction offers a pathway for chain extension via the keto group. Reaction of the ketone with a phosphorus ylide, such as that derived from (methoxymethyl)triphenylphosphonium (B8745145) chloride, would form an enol ether. Hydrolysis of this enol ether under acidic conditions would yield an aldehyde, effectively extending the chain. This new aldehyde can then undergo further reactions, such as another Wittig reaction or oxidation, to achieve the desired chain length and functionality.

Functional Group Interconversions of the Keto and Ester Moieties

The keto and ester groups in this compound are prime targets for functional group interconversions (FGI), enabling the synthesis of a diverse array of analogs, including alcohols, lactones, amides, and diols.

Selective Reduction: The selective reduction of either the ketone or the ester is a key transformation. The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents. This transformation yields Ethyl 7-hydroxy-7-(4-iodophenyl)heptanoate.

Conversely, the ester group can be reduced, though this often requires more powerful reducing agents like lithium aluminum hydride (LiAlH₄). Such a strong reductant would typically reduce both the ester and the ketone, yielding a diol, 7-(4-iodophenyl)heptane-1,7-diol. Selective reduction of the ester in the presence of the ketone can be challenging and may require a protection-deprotection strategy. For instance, the ketone could be protected as a ketal, followed by ester reduction and subsequent deprotection.

Chemoselective catalytic hydrogenation offers a more direct route. Depending on the catalyst and reaction conditions, it is possible to selectively hydrogenate either the keto or the ester group. For example, certain ruthenium-based catalysts have been shown to selectively reduce the ester group in keto esters, leading to diols under slightly harsher conditions, while milder conditions favor the formation of hydroxy esters. nih.gov

Conversion to Other Functional Groups: The ester can be readily converted to an amide through aminolysis. Reacting this compound with an amine (primary or secondary) yields the corresponding N-substituted 7-(4-iodophenyl)-7-oxoheptanamide. This reaction is often catalyzed by the amine itself or can be accelerated with Lewis acids.

The reduction of the ketone to a hydroxyl group, followed by intramolecular cyclization, can lead to the formation of a γ-lactone, specifically 5-(4-iodophenyl)-5-propyl-dihydrofuran-2(3H)-one. This transformation is often facilitated by acidic or basic conditions that promote the lactonization of the intermediate γ-hydroxy acid (obtained after ester hydrolysis).

| Transformation | Reagent(s) | Product |

| Selective Ketone Reduction | NaBH₄, MeOH | Ethyl 7-hydroxy-7-(4-iodophenyl)heptanoate |

| Full Reduction (Ketone & Ester) | LiAlH₄, THF | 7-(4-iodophenyl)heptane-1,7-diol |

| Amide Formation | R₁R₂NH, Heat | N-R₁,N-R₂-7-(4-iodophenyl)-7-oxoheptanamide |

| Lactonization (multi-step) | 1. NaBH₄ 2. LiOH 3. H⁺ | 5-(4-iodophenyl)-5-propyl-dihydrofuran-2(3H)-one |

Diversification of the Aromatic Ring through Iodine Reactivity

The carbon-iodine bond on the phenyl ring is a highly valuable synthetic handle for diversification through various palladium-catalyzed cross-coupling reactions. The reactivity of aryl iodides is generally high, allowing these reactions to proceed under relatively mild conditions. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne to form an arylalkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org This allows for the introduction of a wide variety of substituted alkyne moieties onto the aromatic ring, significantly increasing molecular complexity.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl iodide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds and can be used to append vinyl groups, acrylates, or styrenes to the 4-position of the phenyl ring. wikipedia.orglibretexts.org

Suzuki Coupling: In the Suzuki coupling, the aryl iodide is reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is one of the most versatile methods for forming biaryl compounds or attaching alkyl or vinyl groups to the aromatic core.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.org It is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. This method provides direct access to a wide range of N-aryl amines and related heterocyclic structures, which are common motifs in pharmacologically active compounds.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Arylalkyne |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃, Base | Substituted Alkene |

| Suzuki | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl or Aryl-Alkyl/Vinyl |

| Buchwald-Hartwig | Amine (R₁R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl Amine |

Synthesis of Polyfunctionalized Building Blocks and Advanced Intermediates

By strategically combining the reactions described in the previous sections, this compound can be transformed into highly functionalized building blocks suitable for the synthesis of complex molecular architectures, including natural products and pharmaceutical agents. nih.gov

For example, a sequence involving a Sonogashira coupling to introduce an alkyne, followed by a stereoselective reduction of the ketone, would generate a chiral propargyl alcohol derivative. This intermediate contains multiple reactive sites—the alkyne, the secondary alcohol, and the ester—that can be further manipulated. The alkyne can participate in click chemistry or be further elaborated, while the alcohol and ester can be modified as previously discussed.

Another strategy involves using the keto-ester functionality to construct heterocyclic rings. For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyridazinone derivatives. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazole (B147169) or isoxazoline (B3343090) precursors. These heterocycles can be further functionalized by leveraging the reactivity of the iodoaryl group. A Suzuki coupling performed on the pyridazinone core would yield a complex, polycyclic, and polyfunctionalized molecule.

The synthesis of γ-diketones or other keto esters from nitroalkanes and α,β-unsaturated esters highlights the utility of the keto-ester motif in building complex carbon skeletons. organic-chemistry.org Analogous Michael addition strategies, starting with the enolate of this compound, could be envisioned to build more elaborate aliphatic chains, which could then undergo intramolecular cyclizations to form carbocyclic or heterocyclic systems. nih.gov

Stereoselective Derivatization Approaches

Introducing chirality into the molecule is a critical step for many applications, particularly in medicinal chemistry. The primary site for introducing a stereocenter in this compound is the ketone, which can be reduced to a chiral secondary alcohol.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones. acs.org For γ-keto esters, various chiral transition metal catalysts, particularly those based on ruthenium (Ru) and nickel (Ni), have been developed. nih.govacs.org These catalysts, featuring chiral phosphine ligands such as QuinoxP* or DIPSkewphos, can achieve high yields and excellent enantioselectivities (up to 99% ee). nih.govacs.org Depending on the catalyst system and reaction conditions, the hydrogenation can be controlled to produce either the chiral γ-hydroxy ester or, with subsequent in-situ lactonization, the corresponding chiral γ-lactone. researchgate.netynu.edu.cn

| Catalyst System | Product | Typical Enantiomeric Excess (ee) |

| Ni-(R,R)-QuinoxP* | Chiral γ-Hydroxy Ester / γ-Lactone | Up to 99% |

| DIPSkewphos/3-AMIQ-Ru(II) | Chiral γ-Hydroxy Ester or 1,4-Diol | 97-99% |

| RuPHOX-Ru | Chiral γ-Lactone | Up to 97% |

Chiral Auxiliary-Mediated Alkylation: Another strategy to introduce stereocenters involves the use of chiral auxiliaries. wikipedia.org For instance, the ester group could be converted into an amide using a chiral amine (e.g., a derivative of valine or phenylalanine). The resulting chiral amide can direct the stereoselective alkylation at the α-carbon to the ketone. Deprotonation with a strong base would form a chiral enolate, which would then react with an electrophile from the less sterically hindered face, as dictated by the auxiliary. Subsequent removal of the auxiliary would yield an α-substituted ketone with a defined stereochemistry. Evans oxazolidinones are classic examples of auxiliaries used for such stereoselective alkylations. wikipedia.org

These stereoselective methods provide access to enantiomerically enriched or pure compounds, which is essential for studying and optimizing interactions with chiral biological systems.

Advanced Applications in Organic Synthesis Research

Precursor in the Synthesis of Complex Organic Molecules

The structure of Ethyl 7-(4-iodophenyl)-7-oxoheptanoate is well-suited for its role as a precursor in the synthesis of more intricate molecules. Each of its functional groups—the aryl iodide, the ketone, and the ethyl ester—can serve as a handle for introducing further complexity.

The aryl iodide is particularly significant as it is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the iodophenyl group can be coupled with various boronic acids (Suzuki), alkynes (Sonogashira), or amines (Buchwald-Hartwig) to append new carbocyclic or heterocyclic ring systems.

The ketone and ester functionalities offer additional pathways for elaboration. The ketone can undergo reactions such as Wittig olefination to form alkenes, reduction to a secondary alcohol, or reductive amination to introduce nitrogen-containing moieties. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in cyclization reactions. This multi-faceted reactivity allows for the strategic and sequential construction of complex target molecules, including those with potential applications in medicinal chemistry and materials science. For example, related structures containing the iodophenyl moiety have been used in the synthesis of complex heterocyclic systems like pyrazolopyridines. nih.govbldpharm.com

Scaffold for the Development of New Synthetic Methodologies

A scaffold in organic synthesis is a core molecular structure upon which new functionalities can be built to explore chemical space. This compound serves as an effective scaffold for developing and validating new synthetic methodologies.

Researchers can use this compound as a model substrate to test the scope and limitations of new catalytic systems or reaction conditions. The presence of three distinct and electronically different functional groups allows for the investigation of chemoselectivity—the ability of a reagent to react with one functional group in the presence of others. For example, a new catalytic system for cross-coupling could be tested on the aryl iodide, with the goal of leaving the ketone and ester untouched. Conversely, a new reducing agent could be evaluated for its ability to selectively reduce the ketone without affecting the ester or the carbon-iodine bond.

The linear heptanoate (B1214049) chain provides conformational flexibility, while the rigid iodophenyl group acts as a spectroscopic and crystallographic handle. This combination is advantageous for studying the influence of steric and electronic effects on reaction outcomes, thereby providing deeper insights into newly developed synthetic methods.

Building Block for Combinatorial Libraries for Academic Research Purposes

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of diverse compounds (a library) for screening purposes, often in the context of drug discovery and materials science. This compound is an ideal building block for constructing such libraries due to its multiple points of diversification.

Starting from this single compound, a three-dimensional library can be generated by systematically varying the reactants at each of its three reactive sites.

Diversification at the Aryl Iodide: A variety of groups (R¹) can be introduced via palladium-catalyzed cross-coupling reactions.

Diversification at the Ketone: The ketone can be transformed into different functionalities (e.g., alcohols, amines, alkenes) by reacting it with a range of reagents (R²).

Diversification at the Ester: The ester can be converted into a library of amides or other esters by reacting it with a diverse set of amines or alcohols (R³).

This systematic approach allows for the creation of hundreds or thousands of unique, yet structurally related, compounds from a single starting material. These libraries are invaluable in academic research for structure-activity relationship (SAR) studies, where the goal is to understand how specific structural modifications influence the biological activity or physical properties of a molecule. The synthesis of thiazolopyrimidines, which are of interest to medicinal chemists, often involves the modification of substituents on a core structure, a process analogous to building a combinatorial library. mdpi.com

| Diversification Point | Reaction Type | Potential Modifications |

| 4-Iodophenyl Group | Palladium Cross-Coupling | Attachment of aryl, alkyl, alkynyl, or amino groups |

| Ketone Group | Nucleophilic Addition/Reduction | Conversion to alcohols, alkenes, or amines |

| Ethyl Ester Group | Nucleophilic Acyl Substitution | Formation of various amides or different esters |

Role in the Elucidation of Reaction Mechanisms and Principles

Understanding the detailed mechanism of a chemical reaction is a central goal of physical organic chemistry. This compound can be employed as a probe molecule to elucidate reaction mechanisms and fundamental chemical principles.

The distinct spectroscopic signatures of its functional groups (e.g., the carbonyl stretch in IR spectroscopy, the specific chemical shifts in ¹H and ¹³C NMR spectroscopy) allow for the careful monitoring of reactions. Kinetic studies can be performed by tracking the disappearance of the starting material or the appearance of a product over time, providing data to determine reaction rates and orders.

Furthermore, the iodine atom is a heavy atom, which can be particularly useful in X-ray crystallography. If the compound or one of its derivatives can be crystallized, the resulting structure can provide precise information about bond lengths, bond angles, and conformation. This structural data is crucial for understanding stereochemical outcomes and the transition states of reactions. By systematically modifying the substrate (e.g., introducing substituents on the phenyl ring) and observing the effect on reaction rates and products, researchers can test hypotheses about reaction intermediates and transition state structures, thus contributing to a deeper understanding of organic reaction mechanisms.

Future Research Directions and Emerging Trends

Exploration of Sustainable and Green Chemistry Routes

Traditional methods for synthesizing aryl ketones, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acids and halogenated reagents, which present significant environmental and waste-disposal challenges. organic-chemistry.orgacs.orgbegellhouse.com The future of synthesizing compounds like Ethyl 7-(4-iodophenyl)-7-oxoheptanoate lies in the adoption of greener and more sustainable methodologies.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov For the synthesis of aryl ketones, ketone reductases (KREDs) have been successfully employed to produce chiral alcohols from ketone precursors with high enantioselectivity. acs.orgacs.org Future research could focus on identifying or engineering enzymes, such as lipases or specialized reductases, capable of catalyzing the formation of the ketone moiety in this compound. mdpi.com This could involve a one-pot synthesis, potentially leading to chiral products and minimizing the need for protecting groups and harsh reagents. nih.govuni-duesseldorf.de

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. rsc.orgchemrxiv.orgtcichemicals.com This technique can be applied to the synthesis of aryl ketones through C-H activation, avoiding the pre-functionalization of starting materials. bohrium.comnih.govacs.org For instance, a photoredox-catalyzed coupling between an appropriate arene and an acyl source could provide a direct route to the target molecule. acs.orgacs.org Researchers are exploring dual catalytic systems, combining photoredox catalysts with transition metals like palladium or nickel, to achieve challenging C(sp2)–C(sp3) cross-couplings. rsc.orgchemrxiv.orgtcichemicals.com

| Synthesis Method | Advantages | Disadvantages |

| Traditional Friedel-Crafts | Well-established, versatile | High waste, harsh conditions, use of toxic reagents organic-chemistry.orgnumberanalytics.com |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly nih.gov | Enzyme availability and stability can be limiting mdpi.com |

| Photoredox Catalysis | Mild conditions, high functional group tolerance, uses visible light bohrium.comresearchgate.net | Requires specialized equipment, catalyst cost can be high |

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex organic molecules is increasingly benefiting from automation and continuous flow technologies. asynt.com These platforms offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization. scielo.brmdpi.combeilstein-journals.org

Automated Synthesis: Robotic platforms can perform multi-step syntheses with high precision and reproducibility, minimizing human error. chemspeed.comchemistryworld.com For a molecule like this compound, an automated system could perform the key bond-forming reactions, purifications, and subsequent modifications. researchgate.net This would accelerate the discovery of new derivatives and the optimization of reaction conditions.

Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing how chemical reactions are designed and optimized. aimlic.comresearchgate.net By analyzing vast datasets of chemical transformations, ML models can predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes. beilstein-journals.orgneurips.ccnih.gov

For the synthesis of this compound, AI could be employed to:

Predict Reaction Yields: ML algorithms can be trained to predict the yield of the ketone-forming reaction under various conditions (catalyst, solvent, temperature), guiding experimental efforts toward the most promising parameters. researchgate.netbeilstein-journals.org

Optimize Reaction Conditions: AI-driven platforms can autonomously explore the reaction space to find the optimal conditions for maximizing yield and minimizing byproducts. rsc.org

Discover Novel Pathways: Retrosynthesis algorithms powered by AI can suggest new, potentially more efficient, synthetic routes to the target molecule.

Design of Novel Catalytic Systems for Challenging Transformations

The development of new catalysts is crucial for improving the efficiency and sustainability of organic synthesis. researchgate.netroutledge.com For the Friedel-Crafts acylation and other reactions relevant to the synthesis of this compound, research is focused on creating catalysts that are more active, selective, and environmentally friendly. begellhouse.comacs.orgresearchgate.net

Heterogeneous Catalysts: Solid catalysts, such as zeolites, metal oxides, and supported acids, offer advantages in terms of easy separation and recyclability. acs.orgresearchgate.net Future work will likely focus on designing highly porous and functionalized materials that can catalyze the acylation reaction with high efficiency and selectivity.

Expanding the Scope of Iodine-Mediated Reactions

The presence of an iodine atom on the phenyl ring of this compound makes it an ideal substrate for a wide range of cross-coupling reactions. nih.gov This allows for the late-stage functionalization of the molecule, enabling the rapid synthesis of a diverse library of derivatives.

Future research will likely explore the use of modern, iodine-mediated cross-coupling reactions, such as:

Suzuki and Sonogashira Couplings: These well-established reactions can be used to form new carbon-carbon bonds, attaching various aryl, vinyl, or alkynyl groups to the phenyl ring.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, introducing a wide range of amine functionalities.

Photocatalytic and Electrochemical Couplings: Emerging techniques that use light or electricity to drive the coupling reactions under mild conditions are expanding the possibilities for C-I bond functionalization. rsc.orgnih.gov Hypervalent iodine reagents are also gaining prominence in promoting oxidative cross-coupling reactions, often in conjunction with palladium catalysis. frontiersin.orgfrontiersin.org

By leveraging these advanced synthetic methods, researchers can readily modify the structure of this compound to explore its potential in various applications, from materials science to medicinal chemistry.

常见问题

Basic Research Questions

Q. What are the key steps for synthesizing Ethyl 7-(4-iodophenyl)-7-oxoheptanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via oxidation of a ketone intermediate. For example, cycloheptanone derivatives are reacted with persulfate salts in methanol/ethanol, followed by oxidation with pyridinium chlorochromate (PCC) to yield the 7-oxoheptanoate backbone . Key optimizations include:

- Maintaining an inert atmosphere (argon/nitrogen) to prevent side reactions.

- Controlling reaction temperature (typically 0–25°C) to avoid over-oxidation.

- Purification via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (H335 hazard) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P273) .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent degradation (P233, P410) .

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% target peak area).

- Spectroscopy :

- H/C NMR : Confirm aromatic proton environments (4-iodophenyl group) and ester carbonyl signals .

- IR Spectroscopy : Identify ketone (C=O stretch at ~1700 cm) and ester (C-O stretch at ~1250 cm) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (expected m/z for CHIO: ~372.02) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

- Methodological Answer :

- Dynamic Effects : Consider rotational barriers or conformational isomers (e.g., hindered rotation of the 4-iodophenyl group) causing split peaks. Variable-temperature NMR can mitigate this .

- Solvent Polarity : Use deuterated DMSO or CDCl to assess solvent-induced shifts.

- Cross-Validation : Compare with computational models (DFT calculations) for predicted chemical shifts .

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24 hours). Monitor via HPLC to identify degradation products (e.g., hydrolysis of the ester group) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for esters). Store at ≤4°C in amber vials to prevent photodegradation .

- Lyophilization : For long-term storage, lyophilize the compound and store under vacuum with desiccants (P402+P404) .

Q. How can researchers modify the compound’s structure to enhance its bioactivity while retaining the 7-oxoheptanoate core?

- Methodological Answer :

- Functional Group Interchange : Replace the 4-iodophenyl group with electron-withdrawing groups (e.g., nitro) to study electronic effects on reactivity .

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid via saponification (NaOH/EtOH reflux) for salt formation or prodrug applications .

- In Silico Modeling : Use molecular docking to predict binding affinity with target enzymes (e.g., cyclooxygenase-2) before synthesizing derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。